1-Vinyltriazole
Overview
Description
1-Vinyltriazole is a compound that contains a triazole ring, a five-membered ring with two carbon atoms and three nitrogen atoms . It’s used in the preparation of poly (1-vinyl-1,2,4-triazole) and its copolymers .
Synthesis Analysis
This compound can be synthesized through a green route involving alkynes and triazoles promoted by an inorganic base under transition metal-free conditions . This method shows great catalytic activity for the anti-Markovnikov stereoselective hydroamination of alkynes .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The empirical formula is C4H5N3 .
Chemical Reactions Analysis
This compound displays strong adsorption on gold surfaces. The monomer binds to the metal surface via heterocyclic pyridine-like nitrogen .
Physical And Chemical Properties Analysis
This compound is a liquid with a refractive index of n20/D 1.511 and a density of 1.099 g/mL at 20 °C . It has a molecular weight of 95.10 .
Scientific Research Applications
Anhydrous Proton Conductivity
Poly(1,2,4-vinyltriazole) (PVTr) and its copolymers have shown significant solubility improvements and proton conductivity in phosphoric acid doped membranes. This property is crucial for applications in fuel cells and other electrochemical devices (Pu, Ye, & Wan, 2007).
Polymer Modification
1-Vinyltriazole has been used for the modification of polyvinyl chloride, resulting in copolymers with reactive vinyltriazole units. These materials exhibit unique electrical, physical, catalytic, and sorption properties, expanding their potential applications (Ermakova et al., 2017).
Nanoparticle Synthesis
The synthesis of poly(this compound)-grafted iron oxide nanoparticles has been reported, where these nanoparticles exhibited superparamagnetic characteristics. This property is valuable in various fields, including magnetic resonance imaging (MRI) and targeted drug delivery (Deligöz et al., 2012).
Synthesis of Polymerizable Vinyltriazoles
Developing efficient, scalable processes for preparing vinyl-1,2,3-triazoles enhances the utility of these compounds in industrial applications. This approach is crucial for creating materials with specific properties (Praud, Bootzeek, & Blache, 2013).
Sorption of Noble Metals
Copolymers of 1-vinyl-1,2,4-triazole with acrylonitrile have been shown to possess sorption activity for noble metal ions. This property is particularly relevant in the field of metal recovery and purification (Ermakova et al., 2012).
Proton Conductivity in Polymer Electrolyte Membranes
This compound has been utilized to enhance proton conductivity in polymer electrolyte membranes. These membranes are critical components in fuel cells, particularly for operations at intermediate temperatures (Zhou et al., 2005).
Electrochemical Applications
The electrochemical reduction of N-vinylazoles, including this compound, has been studied, revealing insights into the reduction mechanisms. This research is significant for understanding the electrochemical behavior of these compounds (Lopyrev et al., 1986).
Nanoparticle Formation in Radiation Chemistry
The radiational chemical production of silver nanoparticles in poly(vinyltriazole) suspensions has been explored. This method is promising for creating antibacterial materials (Zharikov et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
1-Vinyltriazole shows great application potential in the production of polymerizable functional materials and polymer materials . It’s used in the preparation of poly (1-vinyl-1,2,4-triazole) and its copolymers, which have been reported to increase the equilibrium water content and endow hydrogels with anti-bacterial and anti-inflammatory abilities .
Properties
IUPAC Name |
1-ethenyltriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3/c1-2-7-4-3-5-6-7/h2-4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBQSUFWURSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=CN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461835 | |
Record name | 1-vinyltriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41917-22-0 | |
Record name | 1-vinyltriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60461835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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